
rac 1-Myristoyl-3-chloropropanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac1-Myristoyl-3-chloropropanediol (Rac1-MCP) is a small molecule inhibitor that has been used in a variety of scientific research applications. It is a member of the Rho-family of small GTPases and is known to be involved in a variety of cellular processes, such as cell migration, cytoskeletal organization, and cell survival. Rac1-MCP has been widely used in research to explore the role of Rac1 in these processes and to understand how its inhibition affects the cell.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Resolution
Research has explored the enzymatic resolution of related compounds, demonstrating applications in synthetic organic chemistry. For instance, the lipase-catalyzed transesterification of racemic albicanol, using vinyl myristate as an acyl donor, has been studied for the synthesis of optically pure compounds (Fujii, Ishii, Saito, & Akita, 2009). Similarly, the enzymatic resolution of rac-1-phenylethanol using ethyl myristate showcases the utility of fatty esters in producing enantiomerically enriched products, highlighting the potential relevance of myristoyl-containing esters in synthetic methodologies (Monteiro, Afonso, & Lourenço, 2010).
Food Safety and Analysis
The development of analytical methods for detecting 3-chloropropane-1,2-diol fatty acid esters, including myristoyl-related esters, in food samples is critical for ensuring food safety. A high-performance liquid chromatography (HPLC) method for measuring these esters in oil samples without derivatization treatment has been established, with successful quantification achieved using specific standards (Hongru, Jin, Wang, & Xu, 2014). Furthermore, the determination of 3-monochloropropanediol esters and glycidyl esters in fatty matrices by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) emphasizes the importance of advanced analytical techniques in identifying potential food contaminants (Hidalgo-Ruiz, Romero-González, Martínez Vidal, & Garrido Frenich, 2021).
Packaging Material Analysis
The study on the development and validation of an improved method for the determination of chloropropanols, including 3-MCPD, in paperboard food packaging by GC-MS, showcases another application related to food safety. This research highlights the necessity of precise analytical methods for detecting contaminants that may migrate from packaging into food (Mezouari, Liu, Pace, & Hartman, 2015).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
30557-03-0 |
|---|---|
Produktname |
rac 1-Myristoyl-3-chloropropanediol |
Molekularformel |
C₁₇H₃₃ClO₃ |
Molekulargewicht |
320.9 |
Synonyme |
Tetradecanoic Acid 3-Chloro-2-hydroxypropyl Ester; _x000B_Myristic Acid 3-Chloro-2-hydroxypropyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)
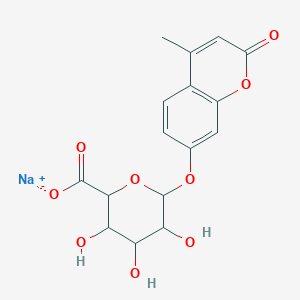
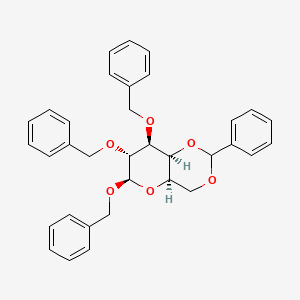
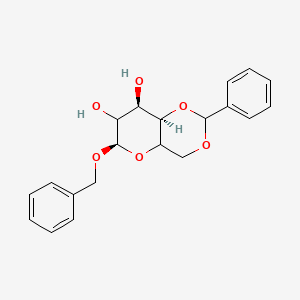
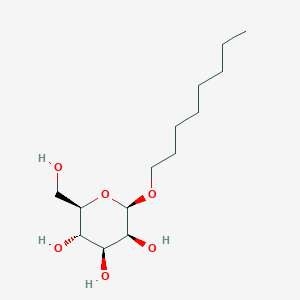
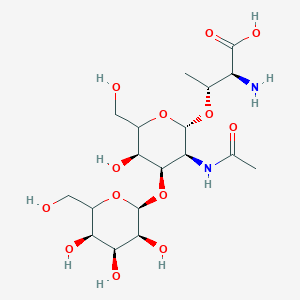
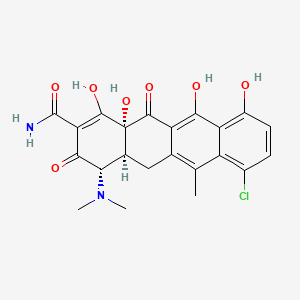
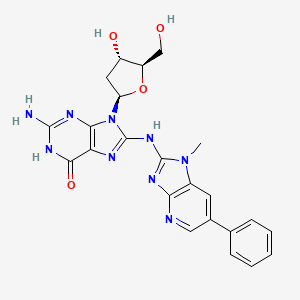
![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)
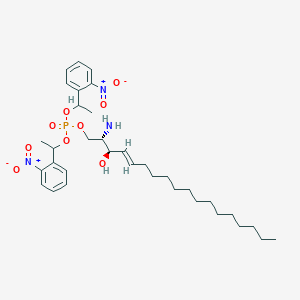
![(4S,7R,8S,9S,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B1140032.png)
![(3S,6R,7S,12Z,15S,16E)-3,7-Bis-{[tert-butyl(dimethyl)silyl]oxy}-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid](/img/structure/B1140033.png)